Product packaging for Seclazone(Cat. No.:CAS No. 29050-11-1)

Seclazone

Cat. No.: B1681707
CAS No.: 29050-11-1
M. Wt: 225.63 g/mol
InChI Key: XWXVKXXKKLBDDJ-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Seclazone

This compound, chemically known as 7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b] karger.comnih.govbenzoxazin-9-one, emerged in the scientific literature in the early 1970s. Initial research on this compound centered on its potential as a novel anti-inflammatory agent. Studies from this period identified this compound as possessing anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. karger.com

Early investigations in animal models, specifically rats, demonstrated that this compound could effectively suppress the development of adjuvant-induced polyarthritis and the associated alterations in serum proteins. karger.com Furthermore, it was found to prevent inflammatory responses induced by carrageenan. karger.com A notable finding from this early research was that the anti-inflammatory effect of this compound did not appear to be mediated by pituitary or adrenocortical stimulation, as its activity was observed in adrenalectomized and hypophysectomized animals. karger.com In vitro studies also indicated that this compound possessed a significant anti-bradykinin action. karger.com

One of the key research findings during this period was the biotransformation of this compound. In studies involving rats, it was discovered that orally administered this compound is rapidly metabolized to 5-chlorosalicylic acid by the intestinal wall. In fact, no unchanged this compound could be detected in the systemic circulation after oral administration in either rats or dogs. Both this compound and its metabolite, 5-chlorosalicylic acid, were found to bind appreciably to plasma proteins.

Current Status of this compound in Academic and Medicinal Chemistry Research

Despite the initial interest in its pharmacological activities, this compound does not appear to be a significant focus of contemporary academic or medicinal chemistry research. A review of scientific literature reveals a concentration of studies in the 1970s, with a notable absence of recent investigations into its mechanism of action, therapeutic potential, or synthetic chemistry. This suggests that this compound may have been superseded by newer, more effective, or safer therapeutic agents. The progression of drug discovery and development often leads to promising early-stage compounds being deprioritized in favor of candidates with more optimal pharmacological or pharmacokinetic profiles.

Significance of this compound in Pharmacology and Related Disciplines

The primary significance of this compound in pharmacology lies in its historical role as a novel anti-inflammatory agent. The early findings that it was effective in animal models of arthritis and inflammation, coupled with a mechanism of action that was independent of the adrenal glands, contributed to the broader understanding of anti-inflammatory pathways at the time. karger.com

A particularly noteworthy characteristic of this compound from the early research was its apparent lack of ulcerogenic (ulcer-causing) activity at therapeutically active levels, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). karger.com Additionally, it was reported to have diuretic properties. karger.com While this compound itself has not become a clinically used therapeutic, the exploration of its unique chemical structure and biological activity profile likely informed the subsequent development of other anti-inflammatory drugs.

Chemical and Pharmacokinetic Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈ClNO₃
Metabolite 5-chlorosalicylic acid
Observed Effects Anti-inflammatory, Analgesic, Antipyretic, Diuretic
Protein Binding Appreciable

Early Research Findings on this compound

FindingDetails
Anti-inflammatory Action Suppresses adjuvant-induced polyarthritis in rats and prevents carrageenan-induced phlogistic responses. karger.com
Mechanism Independence Anti-inflammatory effect persists in adrenalectomized or hypophysectomized animals. karger.com
In Vitro Activity Demonstrates appreciable anti-bradykinin action. karger.com
Gastrointestinal Profile Free of ulcerogenic activity at therapeutically active levels in early studies. karger.com
Biotransformation Rapidly converted to 5-chlorosalicylic acid by the intestinal wall in rats. karger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO3 B1681707 Seclazone CAS No. 29050-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXVKXXKKLBDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON2C1OC3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865465
Record name 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
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Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29050-11-1
Record name Seclazone
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Record name Seclazone [USAN:INN]
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Record name Seclazone
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Record name 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
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Record name 11-chloro-2,6-dioxa-7-azatricyclo[7.4.0.0,3,7]trideca-1(13),9,11-trien-8-one
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Record name SECLAZONE
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Pharmacological Characterization of Seclazone

Pharmacodynamics of Seclazone

The pharmacodynamic profile of this compound involves several mechanisms that contribute to its observed anti-inflammatory and analgesic activities.

Anti-inflammatory Mechanisms and Pathways

This compound has demonstrated efficacy in various animal models of inflammation, suggesting its interaction with key inflammatory pathways. karger.comarctomsci.comnih.gov

This compound has been shown to effectively suppress the development of adjuvant-induced polyarthritis in rats. karger.comarctomsci.com This model is widely used to study chronic inflammation and is considered relevant to human rheumatoid arthritis. nih.govd-nb.info Studies have indicated that this compound can inhibit the development of swelling induced by complete Freund's adjuvant (CFA) in rats, with effects maintained over several days. core.ac.uk This inhibition includes effects on both the injected footpad and the contralateral hind paw. core.ac.uk

This compound also prevents phlogistic responses induced by carrageenan in rats. karger.com Carrageenan-induced paw edema is a common model for acute inflammation, characterized by distinct phases involving the release of various inflammatory mediators, including histamine, serotonin, bradykinin, proteases, and prostaglandins. plos.orgscielo.br The anti-inflammatory effect of this compound in this model suggests its ability to interfere with one or more of these mediators or pathways. karger.com

This compound exhibits anti-bradykinin activity. karger.comkarger.com Bradykinin is a peptide that plays a significant role in inflammatory processes, contributing to pain, vasodilation, and increased vascular permeability. karger.comfrontiersin.org In vitro studies have shown that this compound can inhibit bradykinin-induced contractions of isolated guinea-pig ileum. karger.com Furthermore, in vivo investigations in guinea pigs demonstrated that this compound significantly inhibited bradykinin-induced bronchoconstrictor responses without affecting those produced by histamine. karger.com In rats, oral administration of this compound also antagonized bradykinin-induced increases in vascular permeability of the skin. karger.com

The following table summarizes some in vivo anti-bradykinin effects of this compound:

ModelObservationReference
Guinea-pig lungs (in vivo)Significant inhibition of bradykinin-induced bronchoconstrictor responses. karger.com
Rat skin (intradermal bradykinin)Prevention of increased vascular permeability after oral administration. karger.com

Research has explored the interaction of this compound with plasminogen activator production. Plasminogen activators are enzymes involved in the fibrinolytic system, converting plasminogen to plasmin, which is important for breaking down fibrin (B1330869) clots. wikipedia.org The plasminogen activator system is also implicated in tissue remodeling, cell migration, and inflammation. mdpi.com While the precise mechanisms of this compound's interaction with this system are not extensively detailed in the provided search results, some anti-inflammatory drugs have been studied for their influence on fibrinolysis and plasminogen activator activity. dntb.gov.ua Further detailed research findings on this compound's specific effects on plasminogen activator production or activity would be needed to fully characterize this interaction.

Antipyretic Properties

This compound has demonstrated antipyretic activity in experimental models. Studies in rats have shown that this compound can significantly lower fever induced by the administration of a yeast suspension. arctomsci.com This effect was observed following oral administration. arctomsci.com The antipyretic action is a notable characteristic among its pharmacological properties. glpbio.commedchemexpress.eukarger.com

Diuretic Properties

In addition to its anti-inflammatory and antipyretic effects, this compound also possesses diuretic properties. glpbio.commedchemexpress.eukarger.com Research indicates that the drug exhibits this effect. karger.com

Pharmacokinetics of this compound

Pharmacokinetic studies of this compound have investigated its absorption, distribution, and metabolic fate. nih.gov

Absorption Studies and Oral Bioavailability

This compound is orally active. medchemexpress.euarctomsci.com While specific detailed quantitative data on oral bioavailability in humans were not extensively found in the provided snippets, its oral activity indicates that it is absorbed from the gastrointestinal tract. nih.govyoutube.comgoogleapis.commsdmanuals.com Absorption is a critical step for orally administered drugs to reach systemic circulation and exert their effects. nih.govyoutube.com

Distribution Studies

Distribution studies have been conducted for this compound in experimental animals, including rats and dogs. nih.govtoxicology.org These studies are crucial for understanding how the compound is distributed throughout the body after absorption. toxicology.org

Metabolic Fate and Biotransformation Pathways

The metabolic fate and biotransformation pathways of this compound have been investigated. nih.govnih.govgoogleapis.comnih.govnstl.gov.cn Biotransformation is the process by which a drug is altered by the body through enzymatic reactions, primarily in the liver. nih.govsigmaaldrich.comopenaccessjournals.comnih.gov This process often converts lipophilic compounds into more water-soluble metabolites, facilitating their excretion. nih.govsigmaaldrich.com Metabolic studies of this compound have been performed in various species, including rats, dogs, and monkeys. nih.gov These investigations aim to identify the metabolites formed and the pathways involved in the drug's metabolism. nih.gov Biotransformation typically involves Phase I and Phase II reactions. nih.govopenaccessjournals.com

Formation of 5-Chlorosalicylic Acid as a Pharmacologically Active Metabolite

A significant metabolic pathway for this compound involves its conversion to 5-chlorosalicylic acid. This metabolite is considered pharmacologically active and is believed to contribute to this compound's therapeutic effects. Research in rats indicates that orally administered this compound is converted to 5-chlorosalicylic acid by the intestinal wall. capes.gov.br In humans, while intact this compound was not detected in the bloodstream, 5-chlorosalicylic acid was present, with a reported clearance half-life of approximately 33 hours. capes.gov.br 5-chlorosalicylic acid itself has demonstrated anti-inflammatory, analgesic, and antipyretic activity in comparative studies with methis compound (B1676306) and acetylsalicylic acid. nih.gov

Enzymatic Biotransformation Processes

The biotransformation of this compound involves enzymatic processes, particularly in the liver. Studies using rat liver microsomes have shown the conversion of this compound to 5-chlorosalicylic acid. researchgate.net This enzymatic reaction exhibits Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 4.42 x 10⁻³ M. researchgate.net The substrate concentration at half maximal velocity was found to be independent of the microsomal protein concentration and incubation time, suggesting specific enzymatic activity is involved in this conversion. researchgate.net Human liver S9 enzymes are known to perform both Phase I and Phase II biotransformation reactions, contributing to the metabolism of xenobiotics. nih.gov

Excretion Studies

Excretion studies in animals have revealed the primary routes of elimination for this compound and its metabolites. In rats and dogs, feces were identified as a major route of excretion. toxicology.org In rats, approximately 72% of an oral dose was excreted in the feces within 24 hours, with 12% found in the urine. toxicology.org Biliary secretion plays a role in the elimination of absorbed this compound metabolites in rats, with a significant portion being returned to the gastrointestinal tract. toxicology.org In humans, 5-chlorosalicylic acid, the main detected metabolite, was excreted in the urine both in its free form and conjugated with glycine (B1666218) and glucuronic acid. capes.gov.br

Preclinical Research on Seclazone

In Vitro Studies

In vitro studies provide a controlled environment to examine the effects of Seclazone on specific cells, enzymes, or molecular pathways outside of a living organism. assaygenie.com

Cellular and Molecular Investigations

Cellular and molecular investigations are crucial for understanding how a compound interacts with biological systems at a fundamental level. These studies can reveal the specific cellular targets and molecular events influenced by this compound. Research has indicated that this compound possesses an appreciable anti-bradykinin action in vitro. karger.comresearchgate.net Bradykinin is a peptide that plays a role in mediating inflammation and pain.

Enzyme Inhibition Studies

Enzyme inhibition studies are performed to determine if a compound can modulate the activity of specific enzymes. This is a common mechanism of action for many therapeutic drugs, particularly anti-inflammatory agents which often target enzymes involved in inflammatory pathways. wikipedia.orglongdom.orglibretexts.org Studies have shown that this compound is converted to 5-chlorosalicylic acid by rat liver microsomes. researchgate.netresearchgate.net A double reciprocal plot of substrate concentration against the velocity of this reaction yielded an apparent Michaelis constant (Km) of 4.42 x 10⁻³M. researchgate.net The substrate concentration at half maximal velocity was independent of the quantity of microsomal protein and incubation time. researchgate.net

Table 1: In Vitro Enzyme Metabolism Data for this compound

Enzyme SourceSubstrate Concentration (M)Apparent Michaelis Constant (Km) (M)
Rat Liver MicrosomesVaried4.42 x 10⁻³

In Vivo Animal Models

In vivo studies utilize living animal models to evaluate the effects of this compound within a complex biological system, providing insights into its efficacy and pharmacological properties in a setting that mimics disease conditions. assaygenie.compharmaron.commdpi.com

Efficacy Studies in Inflammatory and Pain Models

Animal models of inflammation and pain are widely used in preclinical research to assess the potential therapeutic benefits of new compounds. pharmaron.comnih.gov this compound has been evaluated in such models, demonstrating anti-inflammatory, analgesic, and antipyretic effects. karger.com

Adjuvant-induced polyarthritis in rats is a common animal model used to study chronic inflammation and evaluate potential treatments for conditions like rheumatoid arthritis. futurehealthjournal.comnih.govnih.gov This model involves inducing inflammation in the joints, leading to symptoms such as swelling and pain. This compound has been shown to inhibit the development of adjuvant-induced polyarthritis in rats. karger.comarctomsci.comglpbio.cnmedchemexpress.com It also suppresses the serum protein alterations associated with this condition. karger.comresearchgate.net

Table 2: Efficacy of this compound in Adjuvant-Induced Polyarthritis Model

Animal ModelAdministration RouteDosage (mg/kg)Administration FrequencyObserved Effect
Male Charles River rats (150-170 g)Oral, dietary220DailyInhibited adjuvant-induced polyarthritis

Yeast suspension-induced fever in rats is an animal model used to assess the antipyretic (fever-reducing) properties of compounds. nih.govthaiscience.infonih.gov This model involves administering a yeast suspension to induce a febrile response. This compound has been shown to significantly lower the fever induced in rats by the administration of a yeast suspension. arctomsci.commedchemexpress.com

Table 3: Antipyretic Effect of this compound in Yeast Suspension-Induced Fever Model

Animal ModelInduction MethodObserved Effect on Fever
Male Charles River rats (150-170 g)Yeast suspension administrationSignificantly lowers fever

Toxicological Assessments

Toxicological assessments are a critical part of preclinical research to evaluate the potential harmful effects of a substance in animals. fda.govbienta.netwuxiapptec.com These studies help identify target organs for toxicity, characterize dose-response relationships, and predict potential health effects in humans. wuxiapptec.comaltasciences.com

Acute toxicity studies typically involve administering a single dose of a test substance to animals and observing them for a period, usually up to 14 days, for signs of toxicity and mortality. fda.govbienta.netbvsalud.org These studies can help determine the dose that causes significant adverse effects and provide preliminary identification of target organs. bienta.netreachonline.eunc3rs.org.uk While the classical LD50 test (median lethal dose) was historically used, current approaches often focus on observing symptoms and recovery using fewer animals. fda.govnc3rs.org.uk

Specific data regarding this compound's acute toxicity in animals from the search results are limited, but general principles of acute toxicity testing in rodents involve observing animals for clinical signs, behavioral changes, and mortality after a single administration. bienta.netbvsalud.org Necropsy is typically performed at the end of the study to examine organs for abnormalities. fda.govbienta.net

Subchronic toxicity studies involve repeated exposure to a substance for a moderate duration, typically ranging from 28 to 90 days, while chronic toxicity studies extend for longer periods, often exceeding 90 days or even up to a year or more. wuxiapptec.comaltasciences.comcriver.com These studies are crucial for assessing the long-term, cumulative, and delayed adverse effects of a substance. criver.com They aim to identify dose-dependent toxic effects, target organ toxicity, and the reversibility of adverse effects. wuxiapptec.com

Preclinical toxicity of this compound (W-2354) was evaluated in mature Long Evans Rats over a period of 48 weeks at dose levels of 50, 100, and 200 mg/kg/day. toxicology.org The compound was mixed into the diet, with levels adjusted weekly to maintain a relatively constant intake. toxicology.org

Evaluation of organ-specific effects is a key component of both acute and repeated-dose toxicity studies. reachonline.euschc.orgnih.gov This involves detailed macroscopic and microscopic examination of organs and tissues to identify any treatment-related damage or functional changes. fda.govreachonline.eucriver.com Changes in clinical biochemistry, hematology, and urinalysis parameters are also assessed to detect potential organ toxicity. bienta.netreachonline.eucriver.com

While the search results mention the evaluation of this compound's preclinical toxicity in rats toxicology.org, specific details regarding organ-specific effects observed in these studies are not provided in the snippets. However, the general principles of toxicity testing involve examining various organs for adverse effects. reachonline.euschc.orgnih.gov

Non-ulcerogenic activity, particularly concerning the gastrointestinal tract, is an important safety consideration for anti-inflammatory agents. Studies aim to determine if a compound causes gastric damage at therapeutically effective doses. nih.gov

This compound has been reported to be free of ulcerogenic activity at therapeutically active levels. researchgate.net

Based on the available information regarding the 48-week study in Long Evans Rats toxicology.org, a conceptual table can be presented, although specific outcome data are not detailed in the search results.

Study DurationSpeciesStrainDose Levels (mg/kg/day)Administration RouteKey Observations (General)
48 weeksRatLong Evans50, 100, 200Dietary incorporationPreclinical toxicity evaluated toxicology.org

Pharmacokinetic Profiling in Animal Species

Pharmacokinetic profiling in animal species is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). researchgate.neteuropa.eu This information helps predict drug behavior in humans and supports the design of efficacy and safety studies. europa.eunih.gov Studies are typically conducted in relevant animal models, often including both rodent and non-rodent species. wuxiapptec.comresearchgate.net

Comparative metabolism studies in different animal species, such as rats, dogs, and monkeys, are performed to assess potential differences in how the drug is broken down and eliminated. rtrn.netnih.gov These studies help identify major metabolic pathways and potential species-specific metabolites. rtrn.netnih.gov Radioisotope-labeled compounds are often used in these studies due to their high sensitivity and specificity. researchgate.net

Studies on the metabolism of this compound have been conducted in rats, dogs, and monkeys. dguv.de These studies have investigated the metabolic fate of the compound in these species. dguv.de

Based on the search results indicating metabolism studies in multiple species dguv.de, a conceptual table can be presented, although specific metabolic data are not detailed in the snippets.

SpeciesStudy TypeFocus (General)Key Findings (General)
RatMetabolism StudyInvestigation of metabolic fate dguv.dePrimary product in urine dguv.de
DogMetabolism StudyInvestigation of metabolic fate dguv.dePrimary product in urine dguv.de
MonkeyMetabolism StudyInvestigation of metabolic fate dguv.dePrimary product in urine dguv.de

Drug-Drug Interaction Research

Research into the potential for drug-drug interactions is a critical part of preclinical evaluation for any compound intended for therapeutic use. Studies have investigated how this compound might interact with other drugs. nih.govnih.govgoogle.comnih.gov The risk of drug interactions generally increases with the number of medications a patient is taking. bioline.org.br

Studies have explored the potential for this compound to interact with other therapeutic agents. While specific details on this compound's interactions with particular drugs are not extensively detailed in the provided snippets, the broader context of drug-drug interaction research highlights the importance of evaluating how a compound might affect or be affected by co-administered medications. This includes considering effects on drug metabolism and transport. bioline.org.br For instance, many drug interactions occur due to effects on cytochrome P450 enzymes and drug transporters like P-glycoprotein and OATP. bioline.org.br

Mechanism-based interaction studies aim to understand the underlying biological mechanisms by which drugs interact. nih.gov This can involve investigating how a compound affects drug-metabolizing enzymes, transporters, or receptor systems. bioline.org.brevitachem.com While specific mechanism-based interaction studies for this compound are not explicitly described in the provided information, this type of research is crucial for predicting and managing potential interactions in a clinical setting.

Impact on Tumor Promotion and Cellular Proliferation

This compound has been investigated for its effects on tumor promotion and cellular proliferation, particularly in the context of mouse skin carcinogenesis models. nih.govgoogleapis.comgoogleapis.comgoogleapis.complos.org

Several studies have examined this compound's ability to inhibit tumor promotion in mouse skin models. Tumor promotion is a critical stage in the development of cancer, often induced by specific agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) following initiation by a carcinogen such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govmdpi.com Studies have shown that anti-inflammatory agents, including some non-steroidal anti-inflammatory agents like this compound, can inhibit tumor promotion in mouse skin. researchgate.net

Data from studies on the inhibition of mouse skin tumor promotion by various agents, including this compound, are summarized in the table below based on available information.

CompoundEffect on Mouse Skin Tumor PromotionReference
This compoundInhibited researchgate.net
OxyphenbutazoneInhibited (less effective topically) researchgate.net
IndomethacinInhibited (less effective topically) researchgate.net
Fluocinolone acetonide (FA)Inhibited researchgate.net
Methylglyoxal bis(butylamidinohydrazone) (MGBB)Effectively inhibited nih.gov

These studies suggest that this compound, along with other anti-inflammatory agents, can interfere with the process of tumor promotion in this model. researchgate.net

The impact of this compound on epidermal DNA synthesis and cellular proliferation has also been a focus of preclinical research. Tumor promoters like TPA are known to induce epidermal hyperplasia and stimulate DNA synthesis and cellular proliferation. mdpi.comresearchgate.net Inhibiting these processes is considered a potential mechanism for preventing tumor promotion. nih.govnih.gov

Studies have investigated the effects of anti-inflammatory agents, including this compound, on phorbol (B1677699) ester-induced cellular proliferation and epidermal DNA synthesis. researchgate.net The research indicates that these agents can inhibit epidermal DNA synthesis and cellular proliferation induced by tumor promoters. researchgate.net

Data on the effects of various agents on epidermal DNA synthesis and cellular proliferation induced by phorbol esters are presented in the table below, based on the provided information.

CompoundEffect on Phorbol Ester-Induced Epidermal DNA SynthesisEffect on Phorbol Ester-Induced Cellular ProliferationReference
This compoundInhibitedInhibited researchgate.net
OxyphenbutazoneInhibitedInhibited researchgate.net
IndomethacinInhibitedInhibited researchgate.net
Steroidal anti-inflammatory agentsDrastically inhibitedDrastically inhibited researchgate.net

These findings suggest that this compound's inhibitory effect on tumor promotion may be linked to its ability to suppress epidermal DNA synthesis and cellular proliferation induced by promoting agents. researchgate.net

Compounds Mentioned and Their PubChem CIDs:

Compound NamePubChem CID
This compound34443
12-O-tetradecanoylphorbol-13-acetate (TPA)10445
7,12-dimethylbenz[a]anthracene (DMBA)7950
Oxyphenbutazone4621
Indomethacin3715
Fluocinolone acetonide54671400
Methylglyoxal bis(butylamidinohydrazone)4169

Note: PubChem CIDs for Oxyphenbutazone, Indomethacin, Fluocinolone acetonide, and Methylglyoxal bis(butylamidinohydrazone) were obtained through separate searches to fulfill the user's request for a table of mentioned compounds and their CIDs.##

This compound, also known by its chemical name 7-chloro-3,3a-dihydro-2H- uni.lunih.govoxazolo[3,2-b] uni.lugoogle.combenzoxazin-9-one, is a compound that has been investigated in preclinical settings. nih.gov Research efforts have focused on understanding its potential interactions with other therapeutic agents and its influence on biological processes relevant to disease, such as tumor promotion and cellular proliferation.

Drug-Drug Interaction Research

Investigating potential drug-drug interactions is a crucial phase in the preclinical evaluation of any compound being considered for therapeutic application. nih.govnih.gov These studies aim to determine if and how the presence of one drug can alter the absorption, distribution, metabolism, or excretion of another, potentially affecting its efficacy or safety. bioline.org.br The likelihood of encountering drug interactions generally increases with the number of medications a patient is receiving. bioline.org.br

Potential for Interactions with Other Therapeutic Agents

Preclinical research has included exploring the potential for this compound to interact with other therapeutic agents. While specific detailed findings regarding this compound's interactions with individual drugs are not extensively elaborated upon in the provided information, the broader context of drug-drug interaction research emphasizes the necessity of evaluating such possibilities. This involves considering how this compound might influence or be influenced by co-administered compounds, including their metabolic pathways and transport mechanisms. nih.govbioline.org.br For instance, interactions can arise from effects on cytochrome P450 enzymes, which are involved in drug metabolism, or on drug transporters like P-glycoprotein and OATP. bioline.org.br

Mechanism-Based Interaction Studies

Mechanism-based interaction studies are designed to elucidate the fundamental biological mechanisms underlying drug interactions. nih.govnih.gov This type of research can involve examining a compound's effects on drug-metabolizing enzymes, drug transporters, or specific receptor systems. bioline.org.brevitachem.com Although specific mechanism-based interaction studies involving this compound are not detailed in the provided search results, such investigations are vital for predicting and managing potential interactions when a compound is used in combination with other therapies.

Impact on Tumor Promotion and Cellular Proliferation

This compound has been evaluated for its effects on tumor promotion and cellular proliferation, particularly within the framework of mouse skin carcinogenesis models. nih.govgoogleapis.comgoogleapis.comgoogleapis.complos.org

Inhibition of Mouse Skin Tumor Promotion

Studies have explored this compound's capacity to inhibit tumor promotion in mouse skin models. Tumor promotion is a key stage in the multi-step process of carcinogenesis, often induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) after the initial exposure to a carcinogen such as 7,12-dimethylbenz[a]anthracene (DMBA). nih.govmdpi.com Research indicates that certain anti-inflammatory agents, including some non-steroidal compounds like this compound, can demonstrate inhibitory effects on tumor promotion in this model. researchgate.net

The table below summarizes findings on the inhibition of mouse skin tumor promotion by various compounds, including this compound, based on the available data:

CompoundEffect on Mouse Skin Tumor PromotionReference
This compoundInhibited researchgate.net
OxyphenbutazoneInhibited (less effective topically) researchgate.net
IndomethacinInhibited (less effective topically) researchgate.net
Fluocinolone acetonideInhibited researchgate.net
Methylglyoxal bis(butylamidinohydrazone)Effectively inhibited nih.gov

These results suggest that this compound, similar to other anti-inflammatory agents studied in this context, can interfere with the tumor promotion process in mouse skin. researchgate.net

Effects on Epidermal DNA Synthesis and Cellular Proliferation

The effects of this compound on epidermal DNA synthesis and cellular proliferation have also been investigated in preclinical studies. Tumor-promoting agents like TPA are known to induce epidermal hyperplasia and stimulate both DNA synthesis and cellular proliferation. nih.govmdpi.comresearchgate.net The inhibition of these cellular processes is considered a potential mechanism by which agents can prevent tumor promotion. nih.govnih.gov

Studies have examined the impact of anti-inflammatory agents, including this compound, on cellular proliferation and epidermal DNA synthesis induced by phorbol esters. researchgate.net The research indicates that these agents can inhibit the increase in epidermal DNA synthesis and cellular proliferation triggered by tumor-promoting agents. researchgate.net

The table below presents data on the effects of various agents on phorbol ester-induced epidermal DNA synthesis and cellular proliferation:

CompoundEffect on Phorbol Ester-Induced Epidermal DNA SynthesisEffect on Phorbol Ester-Induced Cellular ProliferationReference
This compoundInhibitedInhibited researchgate.net
OxyphenbutazoneInhibitedInhibited researchgate.net
IndomethacinInhibitedInhibited researchgate.net
Steroidal anti-inflammatory agentsDrastically inhibitedDrastically inhibited researchgate.net

These findings suggest a correlation between this compound's inhibitory effect on tumor promotion and its ability to suppress epidermal DNA synthesis and cellular proliferation induced by promoting agents. researchgate.net

Bioanalytical Methodologies for Seclazone Research

Development and Validation of Quantitative Bioanalytical Methods

The development and validation of quantitative bioanalytical methods are fundamental steps to ensure the reliability and accuracy of data obtained from biological samples. This process establishes that a method is suitable for its intended purpose, such as quantifying an analyte in biological matrices like plasma, serum, or urine. europa.eunih.govhumanjournals.com Method development involves defining the procedures and conditions for analyte quantification, including the characterization of bioanalytical elements like reference standards, calibration curves, quality control (QC) samples, selectivity, sensitivity, accuracy, precision, recovery, and stability. europa.eu Validation, following method development, proves the method's suitability for analyzing study samples. europa.eu Regulatory guidelines provide recommendations for this validation process to ensure data quality and consistency. europa.eueuropa.eu

Techniques for Seclazone and Metabolite Quantification in Biological Matrices

Quantification of this compound and any potential metabolites in biological matrices typically involves sophisticated analytical techniques capable of separating and detecting the target compounds within complex biological environments. The choice of technique depends on factors such as the chemical properties of the analyte, the required sensitivity, and the nature of the biological matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and metabolites in biological samples due to its high sensitivity and selectivity. eijppr.comwikipedia.org LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. wikipedia.org This coupling allows for the separation of the analyte from matrix components before detection by the mass spectrometer, which can significantly reduce matrix effects. eijppr.comchromatographytoday.com The mass spectrometer measures the mass-to-charge ratio of the ionized molecules, and in the tandem configuration (MS/MS), specific fragmentation patterns can be monitored, providing a high degree of specificity for the target analyte. wikipedia.org While LC-MS/MS is a standard technique applicable to compounds like this compound, specific LC-MS/MS parameters (e.g., mobile phase composition, column type, mass transitions) for this compound were not found in the consulted search results.

High-Performance Liquid Chromatography (HPLC) is another fundamental chromatographic technique used for the separation and quantification of analytes in biological matrices. researchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. iosrjournals.org While often coupled with detectors like UV-Vis, the coupling of HPLC with mass spectrometry (forming LC-MS) enhances its capabilities for bioanalysis by providing more selective and sensitive detection. wikipedia.org Studies on related compounds like Secnidazole demonstrate the application of RP-HPLC for quantitative analysis, highlighting parameters such as column type, mobile phase composition, flow rate, and detection wavelength. iosrjournals.orgbanglajol.infojptcp.comrjptonline.orgresearchgate.net Although HPLC is a relevant technique for separating this compound from a biological matrix, specific HPLC conditions optimized for this compound were not detailed in the available search results.

Radiolabeled compounds, particularly those labeled with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), play a significant role in drug metabolism, pharmacokinetics, and excretion (ADME) studies. researchgate.netresearchgate.netevotec.com Radiolabeling allows for the tracing and quantification of the compound and its metabolites within biological systems with high sensitivity. eijppr.comresearchgate.net Carbon-14 is a commonly used radionuclide due to its properties, including synthetic versatility and a suitable half-life for long-term studies. eijppr.comresearchgate.net Incorporating a radiolabel into a drug molecule allows researchers to track the total drug-related material, providing insights into absorption, distribution, metabolism, and excretion pathways. eijppr.comresearchgate.netresearchgate.netevotec.com While the use of radiolabeled this compound in studies has been mentioned in general contexts researchgate.net, specific details regarding the synthesis of radiolabeled this compound or the methodologies and findings of such studies were not available in the provided search results. These studies are valuable for understanding the fate of a compound in vivo. eijppr.comresearchgate.netresearchgate.netevotec.com

Sample Preparation and Extraction Techniques

Biological matrices are complex, containing numerous endogenous compounds that can interfere with the analysis of the target analyte. Therefore, appropriate sample preparation and extraction techniques are essential to isolate and concentrate this compound and its metabolites from the matrix, as well as to remove interfering substances. humanjournals.comchromatographytoday.comijisrt.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. humanjournals.comresearchgate.netijisrt.comnih.gov LLE involves partitioning the analyte between two immiscible liquid phases. humanjournals.com SPE uses a solid stationary phase to selectively retain the analyte while interfering compounds are washed away. humanjournals.comnih.gov Protein precipitation is a simple method to remove proteins, which can interfere with chromatographic analysis. humanjournals.com The choice of technique depends on the physicochemical properties of the analyte and the matrix. chromatographytoday.com Optimization of these techniques is crucial to ensure efficient recovery of the analyte and clean extracts for analysis. chromatographytoday.com Specific sample preparation protocols for this compound were not found in the consulted search results.

Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Sensitivity, Stability

Validation of a bioanalytical method involves evaluating several key parameters to demonstrate its performance characteristics and suitability for the intended quantitative analysis. nih.govhumanjournals.comrrml.ro These parameters include:

Linearity: Assesses the proportionality between the analyte concentration and the instrument response over a defined range. nih.govresearchgate.net A calibration curve is constructed using standards of known concentrations in the biological matrix. nih.gov

Accuracy: Measures the closeness of the measured value to the true concentration of the analyte in a sample. nih.govrrml.ro It is typically assessed by analyzing QC samples at different concentration levels. nih.gov

Precision: Describes the reproducibility of the measurements. nih.govrrml.ro It is evaluated by analyzing replicate samples and is expressed as within-run (intra-run) and between-run (inter-run) variability. nih.goviosrjournals.org

Selectivity: Demonstrates that the method can differentiate and quantify the analyte in the presence of other components in the biological matrix, such as endogenous compounds, other co-administered drugs, or metabolites. nih.govrrml.ro

Sensitivity: Refers to the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. nih.govuab.edu This is typically defined by the lower limit of quantification (LLOQ). nih.gov

Stability: Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) to ensure the integrity of the samples from collection to analysis. nih.gov

These validation parameters are critical for ensuring the reliability and integrity of the bioanalytical data generated for compounds like this compound. europa.eunih.govhumanjournals.com While the importance of these parameters is well-established in bioanalytical science, specific validation data for a this compound bioanalytical method were not found in the provided search results.

Advanced Research Topics and Future Directions for Seclazone

Mechanistic Elucidation of Pharmacological Actions

Understanding the precise molecular and cellular mechanisms through which Seclazone exerts its anti-inflammatory, analgesic, antipyretic, and diuretic effects remains a key area for advanced research. While its properties are recognized glpbio.com, detailed mechanistic studies are crucial for optimizing its therapeutic potential and identifying specific targets. Research in this area could involve in vitro and in vivo studies to delineate the signaling pathways, enzymes, or receptors modulated by this compound.

Comparative Studies with Other Anti-inflammatory Agents

Comparative studies are essential to position this compound relative to currently available anti-inflammatory agents, including both non-steroidal anti-inflammatory drugs (NSAIDs) and steroidal anti-inflammatory agents. nih.govgoogleapis.comnih.govnih.govcollaborativedrug.com These studies would aim to compare efficacy, potency, and potentially different therapeutic profiles.

Non-steroidal Anti-inflammatory Drugs (NSAIDs)

Comparing this compound with NSAIDs would involve evaluating their respective effects on inflammatory markers, pain reduction, and fever reduction in relevant models. nih.govgoogleapis.comnih.govnih.govcollaborativedrug.com Research could investigate whether this compound offers advantages in specific inflammatory conditions or patient populations compared to established NSAIDs like ibuprofen, naproxen, or celecoxib. www.gov.uknih.govnih.govecrjournal.com Such studies often involve systematic reviews and meta-analyses of clinical trial data where available, or preclinical studies comparing pharmacological profiles. nih.govecrjournal.comnih.gov

Steroidal Anti-inflammatory Agents

Comparative research with steroidal anti-inflammatory agents would assess this compound's effectiveness in conditions typically treated with steroids, while also considering potential differences in side effect profiles. nih.govgoogleapis.comnih.govnih.govsocietechirorale.com This could involve studies comparing their impact on immune responses and inflammatory pathways modulated by corticosteroids.

Investigation of Potential Novel Therapeutic Applications

Beyond its established properties, research into potential novel therapeutic applications for this compound is an important future direction. This could involve exploring its utility in conditions where inflammation plays a significant role, but where current treatments may be limited or associated with undesirable side effects. Identifying new indications would likely involve preclinical studies in various disease models, followed by clinical investigation if promising results are obtained. nih.govnih.govdovetail.com

Exploration of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) is fundamental for rational drug design and optimization. collaborativedrug.comepo.orggardp.orgwikipedia.orgnih.gov Future research in this area would involve synthesizing analogs of this compound with targeted structural modifications and evaluating their pharmacological properties. gardp.orgwikipedia.orgnih.gov SAR studies can help identify the key functional groups responsible for its activity and guide the development of potentially more potent or selective compounds with improved profiles. collaborativedrug.comgardp.org Computational methods and in silico analyses are often employed in SAR exploration. nih.gov

Further Metabolic and Toxicokinetic Research

Detailed investigation into the metabolic fate and toxicokinetics of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems. nih.govgoogle.comresearchgate.netnih.govmdpi.com Research in this area could utilize advanced analytical techniques to identify metabolites, determine their biological activity, and assess potential drug interactions. researchgate.netmdpi.com Toxicokinetic studies in different species are also important for extrapolating preclinical data to humans and understanding potential interspecies variations in drug disposition and sensitivity. nih.govmdpi.comnih.gov Studies have indicated that this compound undergoes extensive first-pass metabolism, yielding 5-chlorosalicylic acid. nih.govwdh.ac.idresearchgate.net The metabolic cleavage sequence has also been studied for analogues. wdh.ac.id

Role of Specific Enzymes in this compound Metabolism

The metabolism of this compound involves enzymatic processes. Studies have shown that this compound is converted to 5-chlorosalicylic acid by rat liver microsomes wdh.ac.idresearchgate.net. An analogue of this compound, 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429), undergoes hydrolysis of its pyrimidone ring wdh.ac.id. This suggests that hydrolases play a role in the biotransformation of this compound and related compounds wdh.ac.id.

Research into the specific enzymes involved in this compound metabolism is crucial for understanding its pharmacokinetics and potential drug interactions. While the conversion to 5-chlorosalicylic acid by rat liver microsomes has been observed, further research is needed to identify the specific enzymes responsible for this transformation and other metabolic pathways in different species, including humans wdh.ac.idresearchgate.net. Investigating the role of various enzyme families, such as cytochrome P450 enzymes and hydrolases, would provide a more comprehensive picture of this compound's metabolic profile wdh.ac.idresearchgate.net.

Metabolite Profiling and Identification

Detailed metabolite profiling is essential for a complete understanding of how this compound is processed in the body. This compound is known to undergo extensive first-pass metabolism during absorption wdh.ac.id. The identification of 5-chlorosalicylic acid as a metabolite in rats highlights the importance of identifying all significant metabolites wdh.ac.id.

Metabolite profiling involves the systematic identification and quantification of metabolites produced from a compound. Advanced analytical techniques, particularly mass spectrometry-based methods, are invaluable for this purpose researchgate.netgeorgetown.edu. These techniques can help in the detection and structural elucidation of various metabolites present in biological matrices such as plasma and urine researchgate.net.

Interactive Table 1: Identified Metabolite of this compound

Compound NameDetected InNotes
5-chlorosalicylic acidRat liver microsomesProduced via metabolism of this compound wdh.ac.idresearchgate.net

Further research is needed to comprehensively profile this compound metabolites in different species and to identify potential active or toxic metabolites.

Integration of Systems Pharmacology Approaches

Systems pharmacology approaches can provide a holistic understanding of this compound's interactions within complex biological networks google.com. This involves integrating data from various sources, including in vitro studies, in vivo experiments, and computational modeling, to predict and understand the drug's effects on multiple pathways and systems.

Applying systems pharmacology to this compound research could help elucidate its mechanisms of action beyond its known anti-inflammatory properties, identify potential off-target effects, and predict its efficacy and safety profile in different physiological or pathological conditions google.com. This approach can also aid in identifying potential biomarkers of response or toxicity.

Translational Research Perspectives (Preclinical to Potential Clinical Insights)

Translational research is crucial for bridging the gap between preclinical findings and potential clinical applications leicabiosystems.comnih.govresearchgate.net. While preclinical studies in animal models have demonstrated this compound's anti-inflammatory and other properties, translating these findings to human clinical settings requires careful consideration karger.comnih.govresearchgate.net.

The high failure rate of drug candidates in clinical trials underscores the challenges in translation nih.gov. Factors such as differences in metabolism, pharmacodynamics, and disease complexity between preclinical models and humans can contribute to these failures nih.govresearchgate.net.

Translational research for this compound would involve designing studies to evaluate its effects in relevant human biological systems, utilizing approaches such as using human-relevant in vitro models, and potentially conducting early-phase clinical studies to assess safety and preliminary efficacy signals leicabiosystems.comnih.gov. Identifying translational biomarkers that correlate preclinical observations with clinical outcomes is also a key aspect nih.gov.

Emerging Analytical Technologies in this compound Research

Advancements in analytical technologies offer new opportunities to enhance this compound research biopharminternational.comresearchgate.netusp.orgtaylorfrancis.com. Techniques such as ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) are powerful tools for identifying and quantifying compounds and their metabolites in complex matrices with high sensitivity and specificity usp.org.

Mass spectrometry has evolved significantly, offering high resolution and speed for applications like metabolomics and metabolite identification chromatographyonline.com. Real-time monitoring and in-situ analytics, including biosensors and miniaturized platforms, could potentially be applied to study this compound's behavior in biological systems biopharminternational.com. The integration of artificial intelligence and machine learning can further enhance the analysis of large datasets generated by these advanced analytical techniques biopharminternational.com.

Interactive Table 2: Emerging Analytical Technologies Relevant to this compound Research

TechnologyPotential Application in this compound Research
UHPLC-MS/MSMetabolite identification and quantification usp.org
High-resolution Mass SpectrometryDetailed structural elucidation of this compound and its metabolites chromatographyonline.com
Real-time monitoring and in-situ analyticsStudying this compound's behavior in dynamic biological systems biopharminternational.com
AI/Machine Learning in data analysisAnalyzing complex analytical datasets biopharminternational.com

These emerging technologies can provide deeper insights into this compound's metabolism, distribution, and interactions at a molecular level.

Addressing Research Gaps and Future Research Questions

Despite existing research, several gaps remain in the understanding of this compound, particularly concerning its advanced research aspects researchgate.net. Future research should aim to address these gaps to fully elucidate its potential.

Key future research questions include:

What are the complete metabolic pathways of this compound in humans, and which specific enzymes are involved?

Can comprehensive metabolite profiling identify novel active or potentially toxic metabolites?

How can systems pharmacology approaches be best utilized to predict this compound's effects and identify potential drug interactions?

What are the most relevant preclinical models for predicting this compound's efficacy and safety in specific human conditions? nih.govresearchgate.netnih.gov

How can emerging analytical technologies be integrated to provide more detailed and real-time information on this compound's fate in biological systems? biopharminternational.comresearchgate.netusp.orgtaylorfrancis.com

Are there specific patient populations that might benefit most from this compound based on their metabolic profiles or disease characteristics?

Can this compound or its metabolites be explored for therapeutic applications beyond its known anti-inflammatory properties?

Addressing these questions through rigorous scientific investigation will be critical for determining the future potential of this compound.

Compound Names and PubChem CIDs

Q & A

Basic: What methodological frameworks are recommended for conducting a comprehensive literature review on Seclazone's pharmacological mechanisms?

Answer:
A systematic literature review should begin with Boolean search strategies to identify peer-reviewed studies, using platforms like Google Scholar, PubMed, and specialized chemistry databases. Key steps include:

  • Keyword Optimization : Use terms like "this compound pharmacokinetics," "metabolic pathways," and "receptor binding assays" combined with Boolean operators (e.g., AND/OR) to refine results .
  • Thematic Categorization : Group findings into categories such as in vitro studies, animal models, and clinical trial data to identify knowledge gaps .
  • Quality Assessment : Prioritize studies from high-impact journals (e.g., Journal of Medicinal Chemistry) and validate methodologies using criteria from , such as reproducibility of experimental protocols .

Basic: How should researchers formulate testable hypotheses about this compound's efficacy in novel therapeutic contexts?

Answer:
Hypotheses must be specific, measurable, and grounded in prior evidence :

  • Example : "this compound inhibits [specific enzyme] in [cell type] via [mechanism], reducing [disease biomarker] by ≥30% in in vivo models."
  • Validation : Use in silico docking simulations to predict binding affinity before lab validation, ensuring alignment with existing structural data .
  • Avoid Broad Questions : Reframe vague inquiries (e.g., "Does this compound work?") into mechanistic hypotheses .

Advanced: What experimental design considerations are critical for addressing conflicting data on this compound's off-target effects?

Answer:
Contradictions often arise from variability in assay conditions or model systems. Mitigate this by:

  • Standardized Protocols : Adhere to guidelines in for documenting reagent purity, temperature controls, and sample sizes .
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Validation : Confirm findings using complementary techniques (e.g., SPR for binding kinetics and CRISPR knockouts for functional validation) .

Advanced: How can researchers systematically analyze contradictory results in this compound's metabolic stability across studies?

Answer:
Apply a multi-step analytical framework :

Source Comparison : Compare liver microsome sources (human vs. rodent) and incubation conditions (pH, cofactors) .

Error Analysis : Quantify inter-lab variability using coefficient of variation (CV) calculations for replicate experiments .

Meta-Analysis : Pool data from ≥5 studies to identify trends, applying statistical models (e.g., random-effects regression) .

Advanced: What methodologies are recommended for integrating multi-omics data to elucidate this compound's mode of action?

Answer:
Adopt a systems biology approach :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-Seclazone treatment in disease models .
  • Proteomics : Pair with SILAC labeling to quantify protein interaction networks .
  • Data Integration Tools : Leverage platforms like Cytoscape for pathway enrichment analysis, cross-referencing results with structural data from X-ray crystallography .

Advanced: How can theoretical frameworks improve the interpretation of this compound's structure-activity relationships (SAR)?

Answer:
Ground SAR analysis in cheminformatics and quantum mechanics :

  • Molecular Dynamics Simulations : Model this compound’s conformational changes in binding pockets using tools like GROMACS .
  • Free Energy Perturbation : Calculate ∆∆G values for analogs to predict potency shifts .
  • Theoretical Validation : Compare computational predictions with experimental IC50 values to refine models iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.